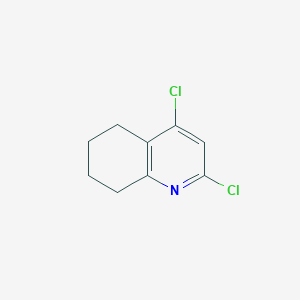

2,4-Dichloro-5,6,7,8-tetrahydroquinoline

Description

Structure

2D Structure

Properties

IUPAC Name |

2,4-dichloro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKOBWWSTKFWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743974 | |

| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858279-01-3 | |

| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinoline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a bifunctional scaffold, it serves as a versatile intermediate for the synthesis of a wide array of substituted quinoline derivatives. This document details the plausible synthetic routes, physicochemical properties, spectroscopic signature, and potential applications of this compound, with a particular focus on its utility in drug discovery and development. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The partially saturated 5,6,7,8-tetrahydroquinoline ring system retains key electronic features of the parent quinoline while offering a three-dimensional geometry that can be advantageous for ligand-receptor interactions. The introduction of chloro-substituents at the 2- and 4-positions dramatically enhances the synthetic utility of the tetrahydroquinoline core. These positions are activated towards nucleophilic substitution, providing a gateway for the introduction of diverse functional groups and the construction of compound libraries for high-throughput screening. This compound is therefore a valuable building block for the development of novel therapeutic agents, with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[1][2] This guide will elucidate the synthesis and chemical characterization of this important intermediate.

Synthesis of this compound

The synthesis of this compound is not extensively documented in the literature as a standalone preparation. However, a highly plausible and efficient synthetic route can be devised based on well-established transformations of quinoline and quinazolinone systems. The most common approach involves the chlorination of a corresponding dione precursor using a potent chlorinating agent like phosphoryl chloride (POCl₃).

Proposed Synthetic Pathway: Chlorination of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

A robust method for the synthesis of dichlorinated nitrogen heterocycles is the treatment of the corresponding dihydroxy or dione tautomer with a strong chlorinating agent.[3][4] In a similar vein, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline is synthesized from 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione and phosphoryl chloride.[3] This reaction is expected to be adaptable for the synthesis of the target quinoline derivative.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a proposed method based on analogous syntheses.[3][4]

Materials:

-

5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione

-

Phosphoryl chloride (POCl₃)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione (1 equivalent).

-

Carefully add an excess of phosphoryl chloride (POCl₃) (e.g., 5-10 equivalents) to the flask.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture into crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is sparse, its properties can be inferred from available data and the analysis of its structure.[5][6]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂N | [5] |

| Molecular Weight | 201.08 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |

| XlogP (Predicted) | 3.7 | [5] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydrogenated ring. The protons on the carbons adjacent to the nitrogen and the aromatic ring will be deshielded. The aromatic proton will appear as a singlet in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbons attached to the chlorine atoms (C2 and C4) will be significantly downfield. The signals for the aliphatic carbons will appear in the upfield region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in a ratio of approximately 9:6:1.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-Cl stretching vibrations, as well as C=C and C=N stretching frequencies from the aromatic and heterocyclic rings. The C-H stretching vibrations from the aliphatic ring will also be present.

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its reactivity towards nucleophiles. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Nucleophilic Substitution Reactions

The chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position.[7][8] This differential reactivity can be exploited for the regioselective synthesis of monosubstituted derivatives. Common nucleophiles used in these reactions include amines, alcohols, thiols, and organometallic reagents.

Caption: General reactivity of this compound.

Potential Applications

-

Medicinal Chemistry: As a versatile scaffold, it can be used to synthesize libraries of compounds for screening against various biological targets. Substituted 5,6,7,8-tetrahydroquinolines have shown promise as C5a receptor antagonists, which are implicated in inflammatory diseases.[1] The ability to readily diversify the core structure makes it an attractive starting point for lead optimization campaigns.

-

Materials Science: The quinoline ring system has interesting photophysical properties.[9] Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for similar chlorinated heterocyclic compounds, it should be handled with care.[10]

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Fire Safety: Combustible solid. Keep away from heat and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chlorination protocols. The key to its utility lies in the differential reactivity of its two chloro-substituents, which allows for the controlled and regioselective introduction of a wide array of functional groups. This guide provides a solid foundation for researchers looking to utilize this compound in their synthetic endeavors, offering insights into its preparation, properties, and potential applications. As the demand for novel chemical entities continues to grow, the importance of such versatile building blocks in the design and synthesis of next-generation therapeutics and materials will undoubtedly increase.

References

- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. 2,4-DICHLORO-5,6,7,8-TETRAHYDROQUINAZOLINE | 1127-85-1 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - this compound (C9H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [wap.guidechem.com]

- 7. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. merckmillipore.com [merckmillipore.com]

characterization of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline

An In-depth Technical Guide to the Characterization of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to facilitate a deeper understanding of this heterocyclic compound.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-HIV properties.[1] The introduction of halogen substituents, such as chlorine, onto this scaffold can significantly modulate its physicochemical properties and biological activity, making this compound a compound of considerable interest for further investigation and as a versatile intermediate in the synthesis of novel therapeutic agents.[4][5]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the chlorination of the corresponding dione precursor, 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione. This transformation can be effectively achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione (1 equivalent).

-

Addition of Reagent: Carefully add phosphorus oxychloride (10 equivalents) to the flask under a nitrogen atmosphere.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess phosphorus oxychloride by pouring the mixture onto crushed ice with vigorous stirring.

-

Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Physicochemical and Spectroscopic Characterization

A thorough is essential to confirm its identity and purity. The following table summarizes its key properties and expected spectroscopic data.

| Property | Value |

| Molecular Formula | C₉H₉Cl₂N |

| Molecular Weight | 202.08 g/mol [6] |

| CAS Number | 858279-01-3[6] |

| Appearance | Expected to be a solid at room temperature. |

| Predicted XlogP | 3.7[7] |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.25 (s, 1H), 2.90 (t, 2H), 2.80 (t, 2H), 1.90 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 150.5, 148.2, 142.1, 125.4, 122.8, 32.5, 28.1, 22.4, 22.1 |

| Mass Spec (EI) | Predicted M⁺ peaks: m/z 201, 203, 205 (isotopic pattern)[7] |

| IR (KBr, cm⁻¹) | Predicted: 3050, 2940, 2860, 1580, 1450, 850, 750 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy (Predicted):

-

δ 7.25 (s, 1H): A singlet corresponding to the proton at the C3 position of the quinoline ring.

-

δ 2.90 (t, 2H): A triplet for the two protons at the C8 position, adjacent to the aromatic ring.

-

δ 2.80 (t, 2H): A triplet for the two protons at the C5 position.

-

δ 1.90 (m, 4H): A multiplet for the four protons at the C6 and C7 positions.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Region (δ 120-155): Five signals are expected for the six carbons of the aromatic portion of the molecule. The carbons bearing chlorine atoms (C2 and C4) will be significantly downfield.

-

Aliphatic Region (δ 20-35): Four signals are expected for the four sp³ hybridized carbons of the tetrahydro- ring.

Experimental Protocol for NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The expected peaks would be at m/z 201 (M⁺, for two ³⁵Cl), 203 (M⁺+2, for one ³⁵Cl and one ³⁷Cl), and 205 (M⁺+4, for two ³⁷Cl) with an approximate ratio of 9:6:1.[7]

-

Fragmentation: Fragmentation may occur through the loss of chlorine atoms or cleavage of the tetrahydro- ring.

Experimental Protocol for MS:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions:

-

~3050 cm⁻¹: C-H stretching of the aromatic ring.

-

2940 and 2860 cm⁻¹: C-H stretching of the aliphatic ring.

-

~1580 and 1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and heterocyclic rings.

-

~850 and 750 cm⁻¹: C-Cl stretching vibrations.

Experimental Protocol for IR:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid compound or analyze as a thin film.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Chemical Reactivity and Potential Applications

The two chlorine atoms at the 2- and 4-positions of the quinoline ring are expected to be reactive towards nucleophilic substitution. This reactivity provides a handle for the introduction of a wide variety of functional groups, making this compound a valuable intermediate for the synthesis of a library of derivatives for drug discovery.

Caption: Potential nucleophilic substitution reactions.

Given the established biological activities of the tetrahydroquinoline scaffold, derivatives of this compound could be explored as:

-

Kinase Inhibitors: The quinoline core is present in many approved kinase inhibitors.

-

Antimicrobial Agents: The introduction of various substituents could lead to compounds with antibacterial or antifungal activity.[2]

-

CNS Active Agents: The tetrahydroquinoline scaffold is also found in compounds targeting central nervous system receptors.

Safety and Handling

Based on the Safety Data Sheet for similar compounds, this compound should be handled with care.

-

Hazards: May be harmful if swallowed, causes skin irritation, and serious eye irritation.[8][9]

-

Precautions: Handle in a well-ventilated area, wear protective gloves, clothing, and eye protection.[8] Avoid breathing dust, fumes, or vapors.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound. Its characterization relies on a combination of standard spectroscopic techniques, including NMR, MS, and IR. The reactivity of its chloro-substituents opens up numerous possibilities for the synthesis of diverse derivatives with potential applications in drug discovery and materials science. This guide provides a foundational framework for researchers to synthesize, characterize, and further explore the potential of this promising molecule.

References

- 1. ajrconline.org [ajrconline.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. datapdf.com [datapdf.com]

- 4. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 858279-01-3|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - this compound (C9H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with a broad spectrum of therapeutic applications. The introduction of chloro-substituents at the 2 and 4 positions of this scaffold presents a molecule of significant interest: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline. While direct experimental evidence elucidating its precise mechanism of action remains to be fully established, this technical guide synthesizes current knowledge on structurally related compounds to propose a well-grounded, hypothesized mechanism. We postulate that this compound primarily functions as a modulator of critical cellular signaling pathways implicated in cancer progression, with a strong potential for enzyme inhibition. This guide will delve into the putative molecular interactions, suggest robust experimental protocols for validation, and provide the necessary framework for future research and development.

Introduction: The Tetrahydroquinoline Scaffold and the Influence of Halogenation

The tetrahydroquinoline ring system is a cornerstone in medicinal chemistry, lauded for its versatile biological activities. Derivatives of this scaffold have been demonstrated to possess anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The diverse pharmacology of these compounds stems from their ability to interact with a wide array of biological targets, including enzymes and receptors.[1]

Halogenation, particularly chlorination, is a well-established strategy in drug design to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules. In the context of quinoline-based compounds, chloro-substituents have been shown to augment their therapeutic efficacy, notably in antimalarial and anticancer agents.[3] The electron-withdrawing nature of chlorine can influence the electronic distribution of the heterocyclic ring, potentially enhancing binding affinities to target proteins.

Given this background, this compound emerges as a compound with significant therapeutic potential, warranting a thorough investigation into its mechanism of action.

Hypothesized Mechanism of Action: A Focus on Anticancer Activity

Based on the extensive literature on tetrahydroquinoline derivatives and chloro-substituted quinolines, we hypothesize that this compound exerts its biological effects primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, and the modulation of oncogenic signaling pathways.

Putative Molecular Targets and Signaling Pathways

The anticancer activity of numerous tetrahydroquinoline derivatives has been attributed to their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.[2][4] Two of the most frequently implicated pathways are the PI3K/AKT/mTOR and NF-κB signaling cascades, both of which are central regulators of cell growth, proliferation, and survival.

-

The PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in a multitude of cancers. Tetrahydroquinoline analogs have been reported to induce autophagy and disrupt cell survival by inhibiting key components of this pathway, such as AKT and mTOR.[4] We propose that this compound may act as an inhibitor of one or more kinases within this cascade.

-

The NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell proliferation and survival. Certain 1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated the ability to block the nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity.[5] The structural similarity suggests that this compound could exhibit a similar inhibitory effect.

The proposed mechanism of action is visually summarized in the following diagram:

Caption: Hypothesized signaling pathways targeted by this compound.

Experimental Validation: A Step-by-Step Methodological Guide

To rigorously test the hypothesized mechanism of action, a systematic series of in vitro experiments is essential. The following protocols provide a comprehensive framework for this investigation.

Cell Viability and Cytotoxicity Assessment

This initial step is crucial to determine the concentration-dependent effects of the compound on cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Enzyme Inhibition Assays

Directly assessing the inhibitory effect of the compound on key kinases is a critical validation step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for AKT)

-

Reaction Setup: In a 96-well plate, combine recombinant human AKT enzyme, a suitable substrate (e.g., GSK3α/β peptide), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.

-

Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Analysis of Cell Cycle and Apoptosis

To understand the cellular consequences of treatment, cell cycle distribution and apoptosis induction should be investigated.

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis

-

Cell Cycle Analysis:

-

Treat cells with the compound at its IC50 concentration for 24-48 hours.

-

Harvest and fix the cells in 70% ethanol.

-

Stain the cells with propidium iodide (PI) solution containing RNase A.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis of Signaling Pathways

This technique allows for the direct visualization of changes in the phosphorylation status and expression levels of key proteins within the hypothesized signaling pathways.

Experimental Workflow: Western Blotting

Caption: Standard workflow for Western blot analysis.

Key Proteins to Probe:

| Pathway | Primary Antibodies | Expected Outcome with Inhibition |

| PI3K/AKT/mTOR | p-AKT (Ser473), Total AKT, p-mTOR (Ser2448), Total mTOR | Decreased phosphorylation of AKT and mTOR |

| NF-κB | p-IκBα, Total IκBα, NF-κB p65 (nuclear fraction) | Decreased phosphorylation of IκBα, Reduced nuclear NF-κB p65 |

| Apoptosis | Cleaved Caspase-3, PARP, Bcl-2, Bax | Increased cleaved Caspase-3 and PARP, Altered Bcl-2/Bax ratio |

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | [Insert experimental value] |

| A549 (Lung Cancer) | [Insert experimental value] |

| HCT116 (Colon Cancer) | [Insert experimental value] |

| Normal Fibroblasts | [Insert experimental value] |

Table 2: Summary of Expected Experimental Outcomes

| Assay | Parameter Measured | Expected Result for Active Compound |

| MTT Assay | Cell Viability (IC50) | Low micromolar range in cancer cells |

| Kinase Assay | Enzyme Inhibition (IC50) | Potent inhibition of target kinase(s) |

| Flow Cytometry | Cell Cycle Arrest & Apoptosis | G2/M or G0/G1 arrest, increased apoptotic population |

| Western Blot | Protein Phosphorylation/Expression | Downregulation of p-AKT, p-mTOR; increased cleaved caspase-3 |

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothesized, framework for understanding the mechanism of action of this compound. The proposed anticancer activity, mediated through the inhibition of key cellular signaling pathways, is grounded in the established pharmacology of related chemical scaffolds. The detailed experimental protocols outlined herein offer a clear path for the validation of this hypothesis.

Future research should focus on elucidating the precise molecular interactions through techniques such as X-ray crystallography of the compound bound to its target enzyme. Furthermore, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential of this promising compound. The exploration of this compound and its derivatives could pave the way for the development of novel and effective anticancer agents.

References

- 1. ajrconline.org [ajrconline.org]

- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Dichloro-5,6,7,8-tetrahydroquinoline: A Technical Guide to a Scaffold with Latent Biological Potential

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 2,4-dichloro-5,6,7,8-tetrahydroquinoline. In the absence of direct experimental data for this specific molecule, this paper leverages established knowledge of the tetrahydroquinoline scaffold as a "privileged" structure in medicinal chemistry. We will explore the vast therapeutic landscape of tetrahydroquinoline derivatives and analyze the structure-activity relationships (SAR) of chloro-substituted quinolines to project the likely biological profile of the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.

The Tetrahydroquinoline Core: A Foundation of Diverse Bioactivity

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in the design of biologically active molecules. This bicyclic heterocyclic system is prevalent in numerous natural products and synthetic compounds, demonstrating a remarkable breadth of pharmacological effects.[1] Its rigid, partially saturated structure provides a three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets.

The documented biological activities of THQ derivatives are extensive and include:

-

Anticancer Properties: Tetrahydroquinolines have shown significant potential in oncology, with derivatives exhibiting cytotoxic effects against various cancer cell lines.[1] Mechanisms of action are diverse, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1]

-

Neuropharmacological Effects: The THQ nucleus is a key component in molecules targeting the central nervous system. For instance, substituted THQs have been identified as potent agonists of the large-conductance, calcium-activated potassium (BKCa) channels, which are important regulators of neuronal activity.[2]

-

Antimicrobial Activity: The scaffold has been successfully employed in the development of agents against bacterial and parasitic infections.[3]

-

Anti-inflammatory Effects: Various THQ derivatives have demonstrated significant anti-inflammatory properties.[3]

The versatility of the tetrahydroquinoline core makes it a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. This inherent promiscuity, when properly harnessed through targeted chemical modification, allows for the development of highly specific and potent therapeutic agents.

The Influence of Chloro-Substitution on Quinoline Bioactivity: A Predictive Framework

The introduction of chlorine atoms onto the quinoline and related heterocyclic rings is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity. The position and number of chloro-substituents are critical determinants of the resulting pharmacological profile.

One of the most iconic examples is the antimalarial drug chloroquine, where the 7-chloro group is indispensable for its activity against Plasmodium falciparum.[4] Structure-activity relationship studies have consistently shown that the electron-withdrawing nature and the specific location of the chlorine atom are crucial for the drug's mechanism of action, which involves inhibiting heme detoxification in the parasite.[4]

Furthermore, chloro-substitution has been shown to enhance the activity of various synthetic quinoline derivatives in other therapeutic areas:

-

Antileishmanial Activity: Studies have revealed that the presence of a chloro-substituent on the quinoline ring can enhance the antileishmanial activity of the compound.

-

Anticancer Activity: Dichloro-substituted aromatic systems are a recurring motif in potent anticancer agents. For example, novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives have been synthesized and evaluated as VEGFR-2 inhibitors, demonstrating significant cytotoxic effects against various cancer cell lines.[5]

The 2- and 4-positions of the quinoline ring are particularly significant for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups to further explore the chemical space and optimize biological activity. The presence of chlorine atoms at these positions in this compound makes it a versatile intermediate for the synthesis of a diverse library of derivatives.

Projected Biological Profile of this compound

Based on the established bioactivities of the tetrahydroquinoline scaffold and the known effects of chloro-substitution, we can project a potential biological profile for this compound. It is important to emphasize that these are hypotheses that require experimental validation.

Potential as an Anticancer Agent

Given the prevalence of both the tetrahydroquinoline scaffold and dichloro-aromatic motifs in anticancer compounds, it is highly probable that this compound could serve as a valuable starting point for the development of novel oncologic agents. The lipophilic nature imparted by the chlorine atoms may enhance cell membrane permeability, a desirable trait for intracellular drug targets.

Hypothesized Mechanism of Action:

Caption: Hypothesized anticancer mechanism of action.

Potential as an Antimicrobial Agent

The quinoline core is the basis for many successful antimicrobial drugs. The addition of chlorine atoms can enhance the antimicrobial potency. Therefore, this compound and its derivatives warrant investigation as potential antibacterial, antifungal, or antiparasitic agents.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following are suggested protocols for the initial screening of this compound.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines.

Methodology:

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: this compound will be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions will be made to obtain a range of test concentrations.

-

MTT Assay:

-

Cells will be seeded in 96-well plates and allowed to adhere overnight.

-

The cells will be treated with varying concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals will be dissolved in a solubilization buffer, and the absorbance will be measured using a microplate reader.

-

-

Data Analysis: The percentage of cell viability will be calculated for each concentration, and the half-maximal inhibitory concentration (IC50) will be determined.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing

Objective: To assess the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Strains: A selection of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) will be used.

-

Broth Microdilution Method:

-

The test compound will be serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Each well will be inoculated with a standardized suspension of the test microorganism.

-

The plates will be incubated under appropriate conditions (temperature and time) for microbial growth.

-

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC will be determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Data Summary and Future Directions

While no direct experimental data for this compound exists in the public domain, the following table summarizes the known biological activities of the parent tetrahydroquinoline scaffold, providing a basis for future investigations.

| Biological Activity | Target/Mechanism | Representative Derivatives |

| Anticancer | Tubulin polymerization inhibition, Apoptosis induction, Cell cycle arrest | Various substituted THQs |

| Neuropharmacology | BKCa channel agonism | Substituted THQs |

| Antimicrobial | Various/unspecified | Halogenated and other substituted THQs |

| Anti-inflammatory | Various/unspecified | Various substituted THQs |

Future research should focus on:

-

Synthesis and Characterization: The unambiguous synthesis and complete physicochemical characterization of this compound.

-

In Vitro Screening: Comprehensive in vitro screening against a wide range of biological targets, including cancer cell lines, microbial strains, and specific enzymes and receptors.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of a library of derivatives with modifications at the 2- and 4-positions to establish clear SAR.

-

In Silico Modeling: Computational studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to guide the design of more potent and selective analogs.[6][7]

Conclusion

This compound represents an unexplored chemical entity with significant potential for biological activity. By leveraging the well-established pharmacological importance of the tetrahydroquinoline scaffold and the strategic placement of chloro-substituents, this compound serves as a promising starting point for the discovery of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The experimental protocols and future directions outlined in this guide provide a roadmap for the systematic evaluation of this intriguing molecule and its derivatives.

References

- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Design, synthesis, molecular docking, anticancer evaluations, and in silico pharmacokinetic studies of novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5,6,7,8-Tetrahydroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The introduction of chloro substituents at the 2 and 4-positions of this saturated heterocyclic system can profoundly influence its physicochemical properties and biological activity, making the synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinoline derivatives a key area of interest for drug discovery and development.

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, designed to be a valuable resource for researchers in the field. The narrative delves into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Strategic Synthesis: A Two-Step Approach

The most logical and efficient pathway to the target molecule, this compound, involves a two-step sequence. The initial step focuses on the construction of the core heterocyclic framework to yield a 4-hydroxy-5,6,7,8-tetrahydroquinoline intermediate. The subsequent step involves the dichlorination of this intermediate.

References

An In-depth Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinoline (CAS 858279-01-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Scaffold in the Landscape of Drug Discovery

In the vast and ever-expanding universe of chemical entities, certain molecular scaffolds emerge as privileged structures—frameworks that repeatedly appear in biologically active compounds and natural products. The tetrahydroquinoline core is one such scaffold, a testament to its versatile three-dimensional architecture that allows for precise spatial presentation of functional groups. This guide focuses on a specific, yet under-documented, derivative: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline (CAS 858279-01-3) .

Physicochemical Properties: The Foundation of Molecular Behavior

Understanding the fundamental physicochemical properties of a compound is paramount to predicting its behavior in both chemical reactions and biological systems. For this compound, the key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 858279-01-3 | [1] |

| Molecular Formula | C₉H₉Cl₂N | [2] |

| Molecular Weight | 202.08 g/mol | [3] |

| Synonyms | This compound | [1][4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][5] |

| Number of Heavy Atoms | 12 | [6] |

| Number of Aromatic Heavy Atoms | 6 | [6] |

| Fraction Csp3 | 0.44 | [6] |

| Number of Rotatable Bonds | 0 | [6] |

| Number of H-bond Acceptors | 1 | [6] |

| Number of H-bond Donors | 0 | [6] |

| Molar Refractivity | 46.68 | [6] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [6] |

Expert Interpretation: The presence of two chlorine atoms significantly influences the electronic properties of the aromatic ring, making it more electron-deficient. This has direct implications for its reactivity in nucleophilic aromatic substitution reactions. The low rotatable bond count suggests a rigid structure, which can be advantageous in drug design for achieving specific binding conformations. The single hydrogen bond acceptor (the nitrogen atom) and lack of hydrogen bond donors will govern its interaction with biological targets. The moderate lipophilicity, inferred from the structure, suggests it is likely to have good membrane permeability, a crucial factor for cell-based assays and bioavailability.

Synthesis and Chemical Reactivity: Building Blocks for Innovation

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its structure suggests a logical synthetic pathway originating from a corresponding tetrahydroquinolinone precursor. The general principles of quinoline chemistry provide a strong foundation for proposing a viable synthetic route.

A plausible approach involves the chlorination of a suitable 5,6,7,8-tetrahydroquinolin-2,4-dione or a related hydroxyquinoline intermediate. Reagents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) are commonly employed for such transformations, effectively converting hydroxyl groups to chlorine atoms on the quinoline scaffold.

Below is a conceptual workflow illustrating a potential synthetic strategy.

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Considerations:

-

Reaction Conditions: The chlorination reaction would likely require elevated temperatures and an inert atmosphere to prevent degradation of the starting material and product.

-

Purification: Purification of the final product would likely involve chromatographic techniques, such as column chromatography on silica gel, to separate it from reaction byproducts.

-

Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Biological Activity and Applications in Drug Discovery: An Evidence-Based Extrapolation

The true value of a compound like this compound in a research and development setting often lies in its potential as a building block or as a hit in a screening campaign. While direct biological data is scarce, the broader family of substituted tetrahydroquinolines has a rich history of biological activity, providing a logical framework for inferring potential applications.

Rationale for Inclusion in Screening Libraries:

Chemical vendors often synthesize and offer compounds like this compound as part of their screening libraries.[7] The rationale for its inclusion is based on several key principles of modern drug discovery:

-

Structural Diversity: The tetrahydroquinoline scaffold is a proven pharmacophore, and introducing different substitution patterns, such as the dichloro motif, expands the chemical space available for screening.

-

"Fragment-like" Properties: With a molecular weight around 200 g/mol , it can be considered a "rule of three" compliant fragment, making it an attractive starting point for fragment-based drug discovery (FBDD).

-

Chemical Tractability: The presence of two reactive chlorine atoms allows for facile chemical modification through nucleophilic substitution reactions. This enables the rapid generation of a library of analogues around a hit compound, a critical step in hit-to-lead optimization.

References

- 1. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 2. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 858279-01-3|this compound|BLD Pharm [bldpharm.com]

- 7. lifechemicals.com [lifechemicals.com]

2,4-Dichloro-5,6,7,8-tetrahydroquinoline chemical structure and IUPAC name

An In-Depth Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. While not a therapeutic agent itself, its structure represents a valuable scaffold and a versatile intermediate for the development of novel bioactive molecules. The tetrahydroquinoline core is a privileged structure found in numerous natural alkaloids and synthetic compounds with diverse pharmacological activities.[1][2] The presence of two reactive chlorine atoms at the 2- and 4-positions of the pyridine ring offers strategic handles for nucleophilic substitution, enabling the synthesis of diverse libraries of derivatives for drug discovery programs. This document details the compound's core chemical identity, physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, and a discussion of its potential applications and safe handling.

Core Chemical Identity

A precise understanding of the molecule's structure and nomenclature is fundamental for any research and development endeavor.

IUPAC Name and Key Identifiers

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

A summary of its key chemical identifiers is presented in the table below for unambiguous database referencing and material procurement.

| Identifier | Value | Source(s) |

| CAS Number | 858279-01-3 | [3][4][5] |

| Molecular Formula | C₉H₉Cl₂N | [4][6] |

| Molecular Weight | 202.08 g/mol | [4] |

| Monoisotopic Mass | 201.0112 Da | [6] |

| InChI Key | VGKOBWWSTKFWJJ-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1CCC2=C(C1)C(=CC(=N2)Cl)Cl | [6] |

Chemical Structure

The molecule consists of a bicyclic system where a cyclohexene ring is fused to a di-chlorinated pyridine ring. The "5,6,7,8-tetrahydro" designation indicates that the carbocyclic portion of the quinoline system is fully saturated. The chlorine atoms are located at positions 2 and 4 of the heterocyclic ring.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 858279-01-3 [amp.chemicalbook.com]

- 4. 858279-01-3|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. PubChemLite - this compound (C9H9Cl2N) [pubchemlite.lcsb.uni.lu]

solubility of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline in common lab solvents

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline in Common Laboratory Solvents

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems, profoundly influencing reaction kinetics, purification strategies, and bioavailability in drug development. This technical guide provides a comprehensive analysis of the predicted solubility of this compound in a range of common laboratory solvents. In the absence of extensive empirical data in the public domain, this document leverages fundamental chemical principles to predict solubility behavior. Furthermore, it furnishes a detailed, field-proven experimental protocol for the accurate determination of this compound's solubility, empowering researchers to generate reliable data for their specific applications. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of and practical approach to characterizing the solubility of halogenated heterocyclic compounds.

Introduction: The Critical Role of Solubility

In the realm of chemical sciences, particularly in pharmaceutical development, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of successful research and development.[1] Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, governs a multitude of processes, including:

-

Reaction Kinetics: For a chemical reaction to occur in a solution, the reactants must be in the same phase to interact. The choice of solvent can significantly impact reaction rates and yields.[2]

-

Purification and Crystallization: Techniques such as recrystallization are entirely dependent on the differential solubility of a compound in a given solvent at varying temperatures.

-

Analytical Characterization: Many analytical techniques, including chromatography and spectroscopy, require the sample to be dissolved in a suitable solvent.

-

Drug Delivery and Bioavailability: For a therapeutic agent to be effective, it must dissolve in physiological fluids to be absorbed and reach its target. Poor aqueous solubility is a major hurdle in drug development.[3][4]

This guide focuses on this compound, a substituted heterocyclic compound. Its structural features, including a fused aliphatic and aromatic ring system, a basic nitrogen atom, and two chlorine substituents, present an interesting case for solubility prediction and determination.

Physicochemical Characterization of this compound

A thorough understanding of the molecular structure of this compound is paramount to predicting its solubility.

-

Core Structure: The molecule is built on a 5,6,7,8-tetrahydroquinoline scaffold. This consists of a pyridine ring fused to a cyclohexane ring. The pyridine ring is aromatic and contains a nitrogen atom, while the cyclohexane ring is a saturated aliphatic structure.

-

Substituents: The two chlorine atoms at positions 2 and 4 are strong electron-withdrawing groups. Their presence significantly influences the electron distribution of the pyridine ring and the overall polarity of the molecule.

-

Polarity: The presence of the nitrogen atom and the two chlorine atoms introduces polarity to the molecule. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The C-Cl bonds are also polar. The aliphatic cyclohexane portion of the molecule is nonpolar. Therefore, this compound can be described as a molecule with both polar and nonpolar regions.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, meaning it can form hydrogen bonds with protic solvents (solvents that can donate a hydrogen atom to a hydrogen bond).[5] The molecule itself does not have any hydrogen bond donor capabilities.

-

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to be protonated in acidic solutions. This can dramatically increase its solubility in aqueous acidic media.

Theoretical Solubility Profile in Common Laboratory Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[7] Based on the physicochemical properties of this compound, we can predict its solubility in various classes of common laboratory solvents.

A curated list of common laboratory solvents and their relevant properties is presented in Table 1.

Table 1: Properties of Common Laboratory Solvents [2][8][9]

| Solvent Name | Class | Dielectric Constant (at 20°C) | Hydrogen Bonding |

| Water | Polar Protic | 80.1 | Donor & Acceptor |

| Methanol | Polar Protic | 32.7 | Donor & Acceptor |

| Ethanol | Polar Protic | 24.6 | Donor & Acceptor |

| Isopropanol | Polar Protic | 19.9 | Donor & Acceptor |

| Acetic Acid | Polar Protic | 6.2 | Donor & Acceptor |

| Acetone | Polar Aprotic | 20.7 | Acceptor |

| Acetonitrile | Polar Aprotic | 37.5 | Acceptor |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Acceptor |

| Dichloromethane (DCM) | Polar Aprotic | 8.9 | Weak Acceptor |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Acceptor |

| Ethyl Acetate | Polar Aprotic | 6.0 | Acceptor |

| Hexane | Nonpolar | 1.9 | None |

| Toluene | Nonpolar | 2.4 | None |

| Diethyl Ether | Nonpolar | 4.3 | Acceptor |

Predicted Solubility

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol):

-

Water: The solubility in water is expected to be very low. The large, predominantly nonpolar hydrocarbon framework (the tetrahydroquinoline ring system) and the lipophilic chlorine atoms will likely dominate over the polarity introduced by the nitrogen atom.

-

Alcohols (Methanol, Ethanol, Isopropanol): Solubility is predicted to be significantly higher in these solvents compared to water. These alcohols have both a polar hydroxyl group that can interact with the polar parts of the molecule and a nonpolar alkyl chain that can solvate the nonpolar regions. The ability of these solvents to act as hydrogen bond donors will allow for favorable interactions with the nitrogen atom of the solute.

-

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile, DCM, THF):

-

High solubility is anticipated in strong polar aprotic solvents like DMSO and DMF . These solvents have large dipole moments and can effectively solvate the polar regions of this compound.

-

Good solubility is also expected in solvents like Dichloromethane (DCM) , Tetrahydrofuran (THF) , and Acetone . These solvents are good at dissolving moderately polar organic compounds. The halogenated nature of DCM may offer particularly favorable interactions with the dichlorinated solute.

-

-

Nonpolar Solvents (e.g., Hexane, Toluene):

-

Solubility is expected to be moderate to good in these solvents. The significant nonpolar character of the tetrahydroquinoline ring system will lead to favorable van der Waals interactions with nonpolar solvents. Toluene , being an aromatic solvent, may offer slightly better solubility than Hexane due to potential π-stacking interactions with the pyridine ring.

-

-

Aqueous Acidic and Basic Solutions:

-

Dilute Aqueous Acid (e.g., 5% HCl): Due to the basic nitrogen atom, this compound is expected to be readily soluble in dilute aqueous acid.[3][10] Protonation of the nitrogen will form a salt, which is ionic and therefore highly water-soluble.

-

Dilute Aqueous Base (e.g., 5% NaOH): The compound is not expected to show enhanced solubility in aqueous base as it lacks acidic protons.

-

The following diagram illustrates a logical workflow for selecting a suitable solvent based on the predicted properties of the solute.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 3. bioassaysys.com [bioassaysys.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

Unlocking the Therapeutic Potential of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline: A Technical Guide for Novel Drug Discovery

Abstract

The 5,6,7,8-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, yet underexplored, derivative: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline. By leveraging the known reactivity of the dichloroquinoline core and the vast therapeutic landscape of tetrahydroquinoline derivatives, we present a forward-looking exploration of potential research avenues. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a strategic framework for the synthesis and evaluation of novel therapeutic agents derived from this versatile starting material. We will delve into promising research areas, including the development of novel kinase inhibitors, topoisomerase-targeting anticancer agents, and a new generation of antibacterial compounds. Each proposed research direction is substantiated with detailed synthetic protocols, mechanistic insights, and methodologies for biological evaluation, aiming to accelerate the translation of this promising chemical entity from the laboratory to clinical consideration.

Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline moiety is a recurring motif in a diverse array of natural products and synthetic pharmaceuticals, demonstrating a remarkable spectrum of biological activities.[1] Its inherent structural features, including a fused bicyclic system with a basic nitrogen atom, provide a versatile three-dimensional framework for molecular recognition by various biological targets. This has led to the successful development of tetrahydroquinoline-based drugs for a range of indications, including cardiovascular diseases, cancers, and neurodegenerative disorders.[2]

The subject of this guide, this compound (CAS No. 858279-01-3), presents a unique opportunity for synthetic diversification. The two chlorine atoms on the pyridine ring are not chemically equivalent. The chlorine at the C4 position is known to be more susceptible to nucleophilic aromatic substitution (SNAr) under milder conditions compared to the chlorine at the C2 position.[3][4] This differential reactivity is a key strategic advantage, allowing for selective and sequential functionalization of the molecule. This opens up a combinatorial space for the generation of diverse chemical libraries with tailored pharmacological profiles.

This guide will explore three high-potential research areas for the derivatization of this compound:

-

Medicinal Chemistry Exploration for Kinase Inhibitors: Targeting key enzymes in cellular signaling pathways.

-

Development of Novel Anticancer Agents: Focusing on the inhibition of DNA topoisomerases.

-

Discovery of New Antibacterial Agents: Addressing the challenge of antimicrobial resistance.

For each area, we will provide the scientific rationale, detailed synthetic strategies, and robust protocols for biological screening.

Core Chemistry: Functionalization of the this compound Scaffold

The synthetic utility of this compound lies in the distinct reactivity of its two chloro-substituents. This allows for a modular approach to the synthesis of a wide array of derivatives.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the quinoline ring is more electron-deficient and thus more activated towards nucleophilic attack than the C2 position. This allows for selective substitution at C4 under controlled conditions. A wide range of nucleophiles, including amines, alcohols, and thiols, can be introduced at this position. Subsequent, more forcing conditions can then be used to substitute the C2 chlorine.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for the introduction of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions offer a broader substrate scope and milder reaction conditions compared to classical methods.

Research Area 1: Development of Novel Kinase Inhibitors

Scientific Rationale: Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The quinoline and tetrahydroquinoline scaffolds are present in several FDA-approved kinase inhibitors. For example, tetrahydroisoquinoline derivatives have been identified as potent inhibitors of Rho kinase (ROCK), a target for glaucoma and other diseases.[6] Furthermore, the tetrahydroquinoline scaffold has been proposed as an efficient starting point for the development of mTOR inhibitors for the treatment of lung cancer.[7] The ability to introduce diverse substituents at the C2 and C4 positions of this compound makes it an ideal starting point for creating focused libraries of potential kinase inhibitors.

Proposed Synthetic Strategy: A Library of 2-Amino-4-Aryl/Heteroaryl-5,6,7,8-tetrahydroquinolines

A library of compounds can be synthesized by first performing a Suzuki-Miyaura coupling at the C4 position, followed by a Buchwald-Hartwig amination or a nucleophilic aromatic substitution at the C2 position.

Experimental Protocols

Protocol 3.2.1: General Procedure for Suzuki-Miyaura Coupling at C4

-

To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3.2.2: General Procedure for Buchwald-Hartwig Amination at C2

-

In a glovebox or under an inert atmosphere, add the 4-Aryl/Heteroaryl-2-chloro-5,6,7,8-tetrahydroquinoline (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a base (e.g., NaOtBu, 1.5 eq.) to an oven-dried reaction vessel.[8]

-

Add the desired primary or secondary amine (1.2 eq.) and anhydrous toluene.

-

Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Biological Evaluation

A primary screen of the synthesized library should be conducted against a panel of cancer-relevant kinases. Commercial services offer broad kinase profiling panels. Hits from the primary screen can then be validated through dose-response studies to determine their IC₅₀ values. Further mechanistic studies, such as cell-based assays for inhibition of downstream signaling pathways and cellular proliferation assays, should be performed on the most potent compounds.

Research Area 2: Development of Novel Topoisomerase-Targeting Anticancer Agents

Scientific Rationale: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy.[9] Several quinoline and tetrahydroquinoline derivatives have been reported as inhibitors of bacterial and human topoisomerases.[10][11] Notably, a class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase IIα.[9] The 2,4-disubstituted-5,6,7,8-tetrahydroquinoline scaffold offers a novel framework for the design of new topoisomerase inhibitors that may overcome the limitations of existing drugs, such as the development of resistance and dose-limiting toxicities.

Proposed Synthetic Strategy: Synthesis of 2,4-Diamino-5,6,7,8-tetrahydroquinoline Derivatives

A library of 2,4-diamino derivatives can be synthesized through a sequential nucleophilic aromatic substitution strategy, taking advantage of the differential reactivity of the C4 and C2 positions.

Experimental Protocols

Protocol 4.2.1: General Procedure for Selective Amination at C4

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

-

Add the desired primary or secondary amine (1.1 eq.).

-

Stir the reaction mixture at room temperature to 50 °C for 4-12 hours.

-

Monitor the reaction by TLC. The formation of the monosubstituted product should be evident.

-

Upon completion, cool the mixture and, if a precipitate forms, collect it by filtration.

-

Alternatively, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[12]

Protocol 4.2.2: General Procedure for Amination at C2

-

To a solution of the 4-Amino-2-chloro-5,6,7,8-tetrahydroquinoline derivative (1.0 eq.) in a high-boiling solvent such as N,N-dimethylformamide (DMF) or 1-butanol, add the second amine (1.5-2.0 eq.).

-

Heat the reaction mixture to 120-150 °C for 12-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

Biological Evaluation

The synthesized compounds should be evaluated for their ability to inhibit human topoisomerase I and IIα. Standard assays, such as DNA relaxation assays, can be used to determine the inhibitory activity. Compounds that show significant activity should be further investigated to determine their mechanism of action (e.g., whether they are topoisomerase poisons or catalytic inhibitors). Cellular assays using a panel of cancer cell lines will be crucial to assess their antiproliferative activity.

Research Area 3: Discovery of New Antibacterial Agents

Scientific Rationale: The rise of antibiotic-resistant bacteria poses a significant threat to global health. There is an urgent need for new antibacterial agents with novel mechanisms of action. Quinoline-based compounds, such as the fluoroquinolones, are a well-established class of antibacterial drugs that target bacterial DNA gyrase and topoisomerase IV.[10] Recent studies have shown that novel quinoline and tetrahydroquinoline derivatives exhibit potent activity against a range of multidrug-resistant Gram-positive bacteria.[13][14] The this compound scaffold provides a starting point for the development of new antibacterial agents that may be effective against resistant strains.

Proposed Synthetic Strategy: A Hybrid Approach

A library of compounds can be generated by introducing various substituents at the C2 and C4 positions, combining functionalities known to be associated with antibacterial activity. For instance, introducing different amine-containing side chains at C4 and aryl or heteroaryl groups at C2.

Experimental Protocols

The synthetic protocols outlined in Sections 3.2 and 4.2 can be adapted to generate a diverse library of compounds for antibacterial screening. The choice of nucleophiles and coupling partners should be guided by structure-activity relationships of known antibacterial quinolines.

Biological Evaluation

The synthesized compounds will be screened for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and VRE. The minimum inhibitory concentration (MIC) for each compound will be determined using standard microbroth dilution methods. Promising compounds will be further evaluated for their bactericidal or bacteriostatic properties and their potential for resistance development. Mechanism of action studies, such as DNA gyrase inhibition assays, will be conducted to identify the molecular target.

Data Summary

| Research Area | Target Class | Proposed Derivatives | Key Synthetic Reactions | Primary Biological Assays |

| Kinase Inhibition | Protein Kinases (e.g., mTOR, ROCK) | 2-Amino-4-aryl/heteroaryl-5,6,7,8-tetrahydroquinolines | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination | Kinase activity assays (IC₅₀ determination) |

| Anticancer | DNA Topoisomerases I & IIα | 2,4-Diamino-5,6,7,8-tetrahydroquinolines | Sequential Nucleophilic Aromatic Substitution | DNA relaxation assays, cell proliferation assays |

| Antibacterial | Bacterial DNA Gyrase/Topoisomerase IV | Diverse 2,4-disubstituted-5,6,7,8-tetrahydroquinolines | SNAr, Suzuki-Miyaura, Buchwald-Hartwig | Minimum Inhibitory Concentration (MIC) assays |

Conclusion and Future Directions

This compound represents a highly versatile and underexplored scaffold for the development of novel therapeutic agents. Its differential reactivity at the C2 and C4 positions allows for the strategic and efficient synthesis of diverse chemical libraries. This guide has outlined three promising research avenues in kinase inhibition, anticancer therapy, and antibacterial discovery. The provided synthetic strategies and biological evaluation protocols offer a clear roadmap for researchers to unlock the full potential of this intriguing molecule. Future work should focus on expanding the diversity of the synthesized libraries and employing structure-based drug design to optimize the potency and selectivity of lead compounds. The exploration of this chemical space holds significant promise for the discovery of next-generation medicines to address unmet medical needs.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]